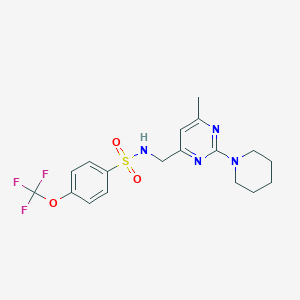![molecular formula C7H4F3N3S B2796425 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol CAS No. 304684-43-3](/img/structure/B2796425.png)
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” is a specialty product for proteomics research . It has a molecular formula of C7H4F3N3S and a molecular weight of 219.19 .
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions under microwave irradiation conditions . The process typically involves the use of ethanol and hydrazine hydrate, chlorobenzene and trifluoroacetic anhydride, and palladium/carbon .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a triazolo[4,3-a]pyridine ring with a trifluoromethyl group and a thiol group .Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with key amino acid residues of the target receptor to enhance antibacterial effects . The compound with a higher energy gap exhibited higher antifungal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 219.19 and a molecular formula of C7H4F3N3S .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
A key area of application involves the synthesis and chemical characterization of novel derivatives. Studies have demonstrated the facile one-pot synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing the trifluoromethyl moiety using microwave irradiation. These compounds exhibit weak antifungal activity, highlighting their potential in the development of new antifungal agents (Yang et al., 2015). Additionally, the synthesis of bridgehead nitrogen heterocycles incorporating this motif has been reported, demonstrating considerable increase in reaction rates and better yields under microwave irradiation, with some derivatives showing antibacterial and antifungal activities (Hirpara et al., 2003).
Biological Activities
Research into the biological activities of derivatives of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol has led to findings on their antimicrobial properties. For instance, derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds exhibiting significant activity against various microbes, suggesting their utility in addressing antibiotic resistance (Holla et al., 2006).
Electrochemical and Photophysical Properties
Another area of interest is the investigation of electrochemical and photophysical properties of these compounds. A study detailed the synthesis and electrochemical properties of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines, revealing their high ionization potentials and good affinity, which could have implications for their use in electronic and photonic devices (Tan et al., 2007).
Antimicrobial and Antifungal Efficacy
The antimicrobial and antifungal efficacy of these derivatives is a recurring theme in research. Several studies have synthesized new derivatives and assessed their activities against a range of pathogens, with some showing promising results that could lead to the development of new antimicrobial and antifungal agents (Xiao et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
Related compounds have been found to exhibit antibacterial activities The compound may interact with its targets, leading to changes that inhibit the growth or survival of the bacteria
Biochemical Pathways
Related compounds have been found to exhibit antibacterial activities , suggesting that they may affect pathways related to bacterial growth and survival
Zukünftige Richtungen
The future directions for “6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” and similar compounds could involve further exploration of their antifungal, antibacterial, and other biological activities . The development of new antimicrobial agents with high performances and good environmental friendliness is increasingly urgent .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)4-1-2-5-11-12-6(14)13(5)3-4/h1-3H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBGOYFEMRBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304684-43-3 |
Source


|
| Record name | 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2796345.png)

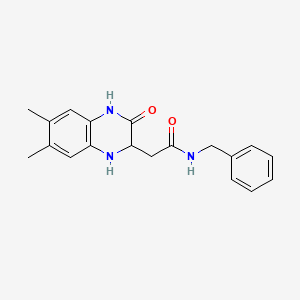

![N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2796350.png)

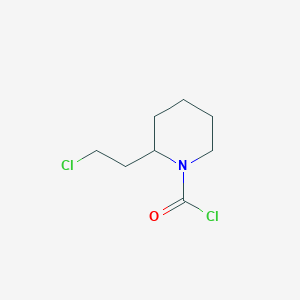
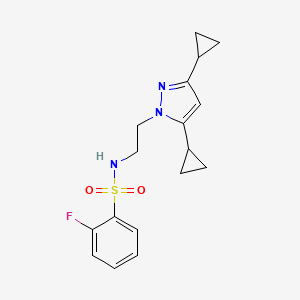
![5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2796357.png)
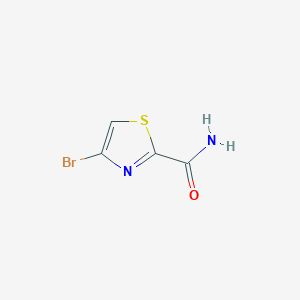
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2796362.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2796364.png)
